(6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate
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Overview
Description
(6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, benzoyloxy, hydroxy, and oxocyclohexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenone core, followed by the introduction of the acetyloxy and benzoyloxy groups through esterification reactions. The hydroxy group is introduced via selective reduction, and the final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxocyclohexenyl group can be reduced to form a cyclohexanol derivative.
Substitution: The acetyloxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxocyclohexenyl group may produce a cyclohexanol derivative.
Scientific Research Applications
Chemistry
In chemistry, (6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis or oxidation-reduction processes. Its structure can serve as a model for understanding the behavior of similar natural compounds.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate involves interactions with specific molecular targets and pathways. For instance, the hydroxy and oxocyclohexenyl groups may participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Pinacol Boronic Esters: These compounds are valuable in organic synthesis and share some reactivity patterns with (6-Acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific scientific and industrial needs.
Properties
Molecular Formula |
C23H20O8 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C23H20O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18,20,28H,14H2,1H3 |
InChI Key |
WNBGLCKIRRONIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C=CC(=O)C1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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